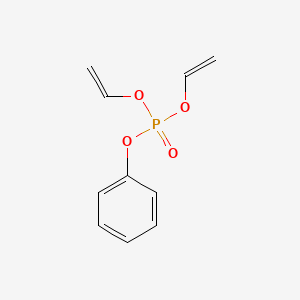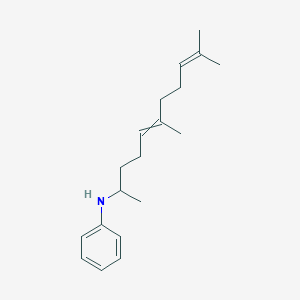
N-(6,10-Dimethylundeca-5,9-dien-2-YL)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6,10-Dimethylundeca-5,9-dien-2-YL)aniline: is an organic compound characterized by its unique structure, which includes a dimethylundeca-dienyl group attached to an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(6,10-Dimethylundeca-5,9-dien-2-YL)aniline typically involves the reaction of aniline with 6,10-dimethylundeca-5,9-dien-2-one. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
化学反应分析
Types of Reactions: N-(6,10-Dimethylundeca-5,9-dien-2-YL)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The aniline moiety can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon is often used.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce fully hydrogenated derivatives.
科学研究应用
N-(6,10-Dimethylundeca-5,9-dien-2-YL)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications or as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.
作用机制
The mechanism of action of N-(6,10-Dimethylundeca-5,9-dien-2-YL)aniline involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and molecular targets depend on the context of its application. For example, in biological systems, it may interact with proteins or nucleic acids, influencing cellular processes.
相似化合物的比较
6,10-Dimethylundeca-5,9-dien-2-one: A precursor in the synthesis of N-(6,10-Dimethylundeca-5,9-dien-2-YL)aniline.
Geranylacetone: Another compound with a similar structure but different functional groups.
Uniqueness: this compound is unique due to the presence of both the dimethylundeca-dienyl group and the aniline moiety, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
65559-76-4 |
|---|---|
分子式 |
C19H29N |
分子量 |
271.4 g/mol |
IUPAC 名称 |
N-(6,10-dimethylundeca-5,9-dien-2-yl)aniline |
InChI |
InChI=1S/C19H29N/c1-16(2)10-8-11-17(3)12-9-13-18(4)20-19-14-6-5-7-15-19/h5-7,10,12,14-15,18,20H,8-9,11,13H2,1-4H3 |
InChI 键 |
YRVKFRONSRFKST-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC=C(C)CCC=C(C)C)NC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


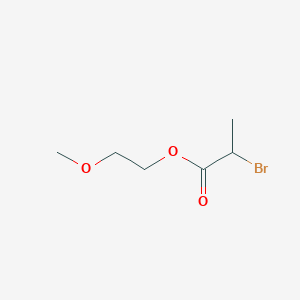
![6,7-Dihydrocyclopenta[e][1,3]thiazine-2,4(3H,5H)-dione](/img/structure/B14479802.png)
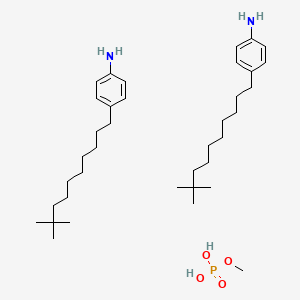

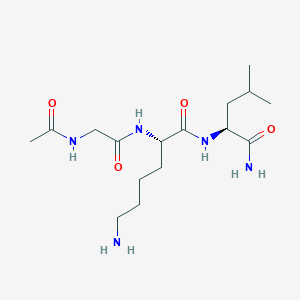
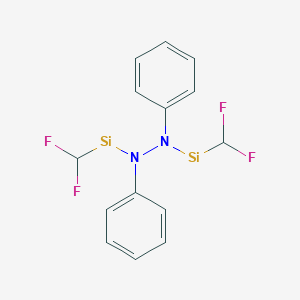
![2-Naphthalenecarboxamide, 3-hydroxy-N-[4-methoxy-2-methylphenyl]-, monosodium salt](/img/structure/B14479828.png)
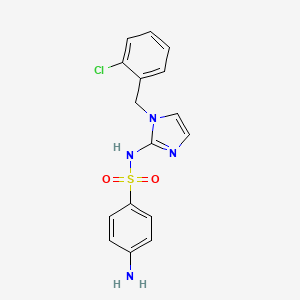

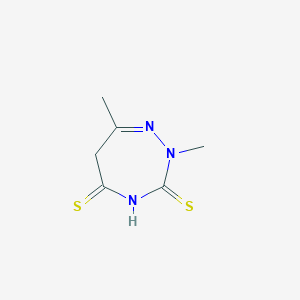
![1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo-](/img/structure/B14479853.png)
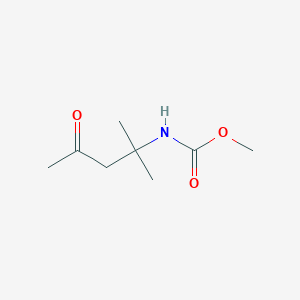
![4-Bromo-2,2-dimethyl-3,4-dihydro-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14479869.png)
